Cas no 83658-44-0 (N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid structure](https://it.kuujia.com/scimg/cas/83658-44-0x500.png)
83658-44-0 structure
Nome del prodotto:N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,4-Dihydro-N,N-dimethyl-1-(3-methylphenyl)-3-isoquinolineethanamine e thanedioate (1:2)
- N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine
- oxalic acid
- 3,4-Dihydro-N,N-dimethyl-1-(3-methylphenyl)-3-isoquinolineethanamine ethanedioate (1:2)
- 3,4-Dihydro-N,N-dimethyl-1-(3-methylphenyl)-3-isoquinolineethanamine e thanedioate(1:2)
- Oxalic acid--N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethan-1-amine (2/1)
- DTXSID601003647
- 3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(3-methylphenyl)-, ethanedioate (1:2)
- 83658-44-0
- N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid
-
- Inchi: InChI=1S/C20H24N2.2C2H2O4/c1-15-7-6-9-17(13-15)20-19-10-5-4-8-16(19)14-18(21-20)11-12-22(2)3;2*3-1(4)2(5)6/h4-10,13,18H,11-12,14H2,1-3H3;2*(H,3,4)(H,5,6)
- Chiave InChI: VTNZZGOZCBWINL-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=CC=C1)C2=NC(CC3=CC=CC=C32)CCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Proprietà calcolate
- Massa esatta: 472.184566
- Massa monoisotopica: 472.184566
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 34
- Conta legami ruotabili: 6
- Complessità: 459
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 165
Proprietà sperimentali
- Punto di ebollizione: 409.6°C at 760 mmHg
- Punto di infiammabilità: 201.5°C
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid Letteratura correlata
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
3. Book reviews
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
83658-44-0 (N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid) Prodotti correlati
- 1397001-06-7(2-3-(1H-1,2,4-triazol-1-yl)propanamidopropanoic acid)
- 2165350-96-7((3R,4S)-4-Fluoro-N-(2-methylpropyl)oxolan-3-amine)
- 2168554-86-5(4-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,3-triazole)
- 2649003-78-9(tert-butyl N-5-(2-isocyanatopropan-2-yl)-2,3-dimethoxyphenylcarbamate)
- 889801-63-2(5-nitro-2-{(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl}-1,3-benzoxazole)
- 2229384-03-4(2-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol)
- 211929-83-8(9H-Fluoren-9-ylmethyl N-(2S)-4-(methylsulfanyl)-1-oxobutan-2-ylcarbamate)
- 2171958-55-5(1-ethyl-4-1-(hydroxymethyl)cyclobutylpiperidin-4-ol)
- 1046794-15-3(2-Pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole)
- 308817-68-7(Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI))
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
